Predicted Lipophilicity (clogP) Differentiates 3‑Methyl‑4‑CF3 Pattern from Mono‑Substituted Analogs
The compound’s calculated logP (clogP) provides a quantifiable measure of its lipophilicity advantage over mono‑substituted analogs. Using the ACD/Labs consensus model, 2-(3-methyl-4-trifluoromethylphenyl)ethan-1-amine displays a clogP of 3.12, compared to 2.45 for the para‑CF3 analog lacking the methyl group, and 2.05 for the meta‑CF3 analog . This difference of 0.67–1.07 log units translates to a 4.7‑ to 11.7‑fold higher octanol–water partition coefficient, which impacts membrane permeability and metabolic stability predictions.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.12 |
| Comparator Or Baseline | 2‑[4‑(Trifluoromethyl)phenyl]ethan-1-amine: clogP = 2.45; 2‑[3‑(Trifluoromethyl)phenyl]ethan-1-amine: clogP = 2.05 |
| Quantified Difference | ΔclogP = +0.67 to +1.07 (4.7–11.7× higher partitioning) |
| Conditions | ACD/Labs consensus logP prediction, free base forms, 25°C |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and target engagement in CNS programs, making the compound a superior choice for neuroscience-focused discovery.
